

# Avotaciclib (BEY1107): An In-Depth Technical Guide on Early Phase Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Avotaciclib hydrochloride |           |
| Cat. No.:            | B12387360                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

# **Executive Summary**

Avotaciclib (BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) currently under investigation in early-phase clinical trials for various solid tumors.[1][2] As a key regulator of the G2/M cell cycle checkpoint, CDK1 represents a critical therapeutic target in oncology.[3] Preclinical studies have demonstrated the potential of Avotaciclib to induce cell cycle arrest and apoptosis in cancer cells, providing a strong rationale for its clinical development.[3] This technical guide synthesizes the available information on the early-phase clinical trial results for Avotaciclib, including its mechanism of action, preclinical data, and the design of ongoing clinical studies. It is important to note that as of the date of this document, detailed quantitative results from the early-phase human clinical trials are not yet publicly available.

# Mechanism of Action: Targeting the Master Regulator of Mitosis

Avotaciclib's primary mechanism of action is the selective inhibition of CDK1.[3] The CDK1/Cyclin B complex is the principal driver of the G2/M transition, a critical checkpoint in the cell division cycle.[3] By binding to the ATP-binding pocket of CDK1, Avotaciclib blocks its



kinase activity, preventing the phosphorylation of downstream substrates essential for mitotic entry and progression.[3] This targeted inhibition leads to a robust G2/M cell cycle arrest, which can ultimately trigger the intrinsic apoptotic pathway in cancer cells.[3]

The signaling pathway affected by Avotaciclib is depicted below:



Click to download full resolution via product page

Figure 1: Avotaciclib's Mechanism of Action.

#### **Preclinical Data**

Preclinical investigations have provided the foundational evidence for the anti-cancer activity of Avotaciclib. These studies have primarily focused on its effects on cancer cell lines and in vivo tumor models.



### **In Vitro Cellular Assays**

Table 1: Preclinical In Vitro Efficacy of Avotaciclib

| Cell Line | Cancer Type     | Endpoint       | Result          | Reference |
|-----------|-----------------|----------------|-----------------|-----------|
| H1437R,   | Radiotherapy-   |                | 0.918 μM, 0.580 |           |
| H1568R,   | Resistant Non-  | Cell Viability | μΜ, 0.735 μΜ,   | [4]       |
| H1703R,   | Small Cell Lung | (EC50)         | 0.662 μΜ,       | [4]       |
| H1869R    | Cancer          |                | respectively    |           |

#### **Experimental Protocols**

- Objective: To determine the concentration of Avotaciclib that inhibits the growth of cancer cell lines by 50% (EC50).
- Methodology:
  - Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
  - Cells are then treated with a range of concentrations of Avotaciclib (e.g., 0-64 μM) or a vehicle control for a specified duration (e.g., 48 hours).[4]
  - Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
  - The absorbance is read using a microplate reader, and the data is normalized to the vehicle-treated control cells to calculate the percentage of cell viability.
  - The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

The general workflow for evaluating the cellular effects of Avotaciclib in preclinical studies is outlined below:





Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow.

## **Early Phase Clinical Trials**

Avotaciclib is currently being evaluated in several early-phase clinical trials to determine its safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy in human subjects.



# **Ongoing Clinical Trials**

As of December 2025, the following key clinical trials for Avotaciclib (BEY1107) have been identified:

Table 2: Overview of Ongoing Avotaciclib (BEY1107) Clinical Trials



| NCT Number  | Title                                                                                                                                                        | Phase     | Indication                                                | Status     |
|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|-----------------------------------------------------------|------------|
| NCT03579836 | Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient With Pancreatic Cancer                                        | Phase 1/2 | Locally Advanced or Metastatic Pancreatic Cancer          | Recruiting |
| NCT05093907 | A Study to Assess the Maximum Tolerated Dose, Safety and Efficacy of BEY1107 in Combination with Capecitabine in Patients with Metastatic Colorectal Cancer  | Phase 1/2 | Metastatic<br>Colorectal<br>Cancer                        | Recruiting |
| NCT05769660 | A Study to Assess the Maximum Tolerated Dose (MTD), Safety and Efficacy of BEY1107 in Combination with Temozolomide in Patient with Recurrent or Progressive | Phase 1   | Recurrent or<br>Progressive<br>Glioblastoma<br>Multiforme | Recruiting |



Glioblastoma Multiforme (GBM)

### **Clinical Trial Design and Protocols**

The general design of the Phase 1 portion of these trials is a dose-escalation study to determine the Maximum Tolerated Dose (MTD) of Avotaciclib, both as a monotherapy and in combination with standard-of-care agents.

- Study Design: A single-center, open-label, non-comparative, Phase 1/2 clinical trial.
- Objectives:
  - Phase 1: To determine the MTD and assess the safety and tolerability of Avotaciclib as a monotherapy and in combination with gemcitabine.[1][3]
  - Phase 2: To evaluate the efficacy of Avotaciclib in combination with gemcitabine.
- Patient Population: Patients with locally advanced or metastatic pancreatic cancer.
- Treatment Plan:
  - Phase 1-1 (Monotherapy): Patients receive Avotaciclib for 4 weeks (administered in a 3-weeks-on / 1-week-off schedule).
  - Phase 1-2 (Combination): Patients receive Avotaciclib with gemcitabine for 4 weeks.
  - Phase 2: Patients receive Avotaciclib with gemcitabine for 24 weeks.[5]
- Assessments: Blood samples for safety, pharmacokinetics, and biomarker analysis are collected. Archival or fresh biopsy tissue is also collected for biomarker analysis.[5]

The logical relationship of the trial phases is illustrated below:





Click to download full resolution via product page

Figure 3: Pancreatic Cancer Trial Phase Progression.

#### **Clinical Trial Results**

As of the current date, quantitative efficacy and safety data from the early-phase clinical trials of Avotaciclib (BEY1107) have not been made publicly available in peer-reviewed publications or major conference presentations. The scientific community awaits the dissemination of these results to understand the clinical potential of this novel CDK1 inhibitor.

#### **Future Directions**

The ongoing Phase 1/2 clinical trials will be crucial in defining the safety profile and preliminary efficacy of Avotaciclib in various cancer types. Future research will likely focus on:



- Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Avotaciclib therapy.
- Combination Strategies: Exploring novel combination therapies with other targeted agents or immunotherapies to enhance anti-tumor activity and overcome potential resistance mechanisms.
- Expansion to Other Malignancies: Investigating the efficacy of Avotaciclib in other solid and hematological malignancies with dysregulated cell cycle control.

#### Conclusion

Avotaciclib (BEY1107) is a promising investigational agent that targets a fundamental mechanism of cancer cell proliferation through the inhibition of CDK1. Preclinical data have demonstrated its potential to induce cell cycle arrest and apoptosis. The ongoing early-phase clinical trials are essential to translate these preclinical findings into clinical benefits for patients with cancer. The results of these trials are eagerly anticipated and will provide critical insights into the safety and efficacy of this novel therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Avotaciclib | C13H11N7O | CID 137150099 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BeyondBio, clinical approval for 'CDK1 inhibitor' in pancreatic cancer 바이오스펙테이터 [biospectator.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avotaciclib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Avotaciclib (BEY1107): An In-Depth Technical Guide on Early Phase Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12387360#early-phase-clinical-trial-results-for-avotaciclib-bey1107]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com